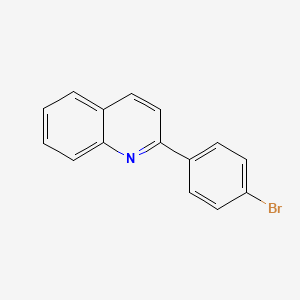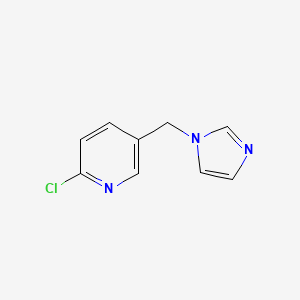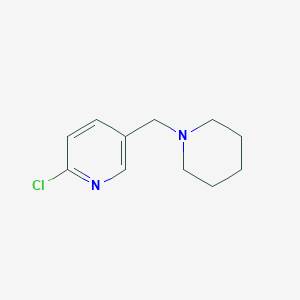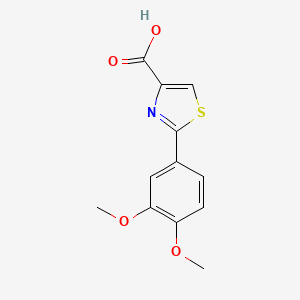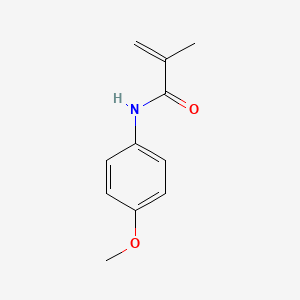
N-(4-Methoxy-phenyl)-2-methyl-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acrylamide derivatives, including N-(4-Methoxy-phenyl)-2-methyl-acrylamide, often involves acylation reactions. A related compound, N-(2-Bromo-4-methoxyphenyl)acrylamide, was synthesized by acylating 2-bromo-4-methoxyaniline with acryloyl chloride, yielding a high product purity and demonstrating the effectiveness of this synthesis route (Yuan Jia-cheng, 2012). These methods highlight the potential for synthesizing N-(4-Methoxy-phenyl)-2-methyl-acrylamide through similar acylation techniques, optimizing reaction conditions for high yields and environmental benignity.
Molecular Structure Analysis
Molecular structure analysis of related acrylamide compounds has been conducted using various spectroscopic techniques, such as IR, Raman, and NMR. For example, the compound 2-methyl-N-[2-(phenylthio)phenyl]acrylamide was characterized by these methods, providing insights into the molecular weights, polydispersity index, and thermal stability of the copolymers (Hatice Arı et al., 2013). Such detailed characterization is crucial for understanding the molecular structure of N-(4-Methoxy-phenyl)-2-methyl-acrylamide and predicting its behavior in various applications.
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including polymerization and cross-linking, to form materials with desired properties. Controlled radical polymerization techniques, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, have been employed to synthesize homopolymers with acrylamide moieties, achieving narrow polydispersity and controlled molecular weight (H. Mori et al., 2005). These reactions are pivotal for developing polymers and copolymers incorporating N-(4-Methoxy-phenyl)-2-methyl-acrylamide, tailoring their properties for specific applications.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, phase transition temperature, and thermal stability, are influenced by their molecular structure. For instance, solubility studies on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in various solvents provided essential data for process design in industrial applications (Xinding Yao et al., 2010). Understanding these physical properties is vital for designing and synthesizing N-(4-Methoxy-phenyl)-2-methyl-acrylamide-based materials with optimal performance.
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, such as reactivity ratios in copolymerization systems and their behavior in chemical transformations, provide insights into their utility in material science. The reactivity ratios of different acrylamide copolymerization systems have been studied to optimize polymer compositions for desired material characteristics (W. Zhi-xue, 2004). These studies are crucial for understanding the chemical behavior of N-(4-Methoxy-phenyl)-2-methyl-acrylamide in polymer matrices and its potential applications.
Aplicaciones Científicas De Investigación
Polymerization and Material Science
- Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been investigated for drug delivery applications. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide, using a specific RAFT chain transfer agent and initiating species, has been reported. This research highlights the importance of controlled polymerization conditions for developing advanced materials (Convertine et al., 2004).
Corrosion Inhibition
- Acrylamide derivatives, including those with a 4-methoxyphenyl component, have been studied for their effectiveness as corrosion inhibitors on copper in nitric acid solutions. These derivatives demonstrated significant inhibition efficiency, providing insights into their potential applications in corrosion protection (Abu-Rayyan et al., 2022).
Solubility and Material Design
- The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions was studied, providing crucial data for industrial product and process design. This research is significant for understanding the solubility behaviors of similar acrylamide compounds in various solvents (Yao et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRGQTZHFWTGRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363083 |
Source


|
| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxy-phenyl)-2-methyl-acrylamide | |
CAS RN |
7274-71-7 |
Source


|
| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)
![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)
![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)
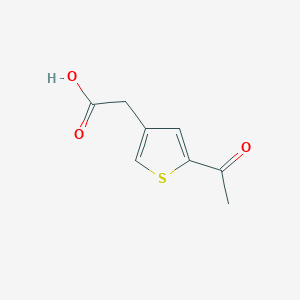
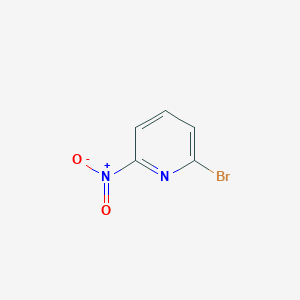
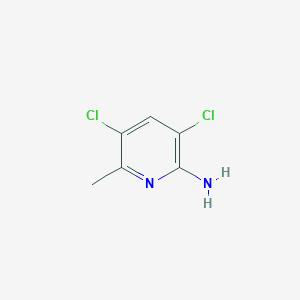

![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)
![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)
